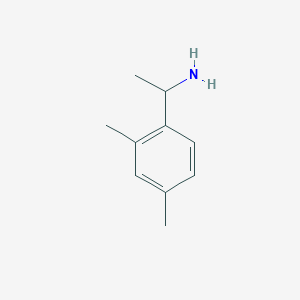

1-(2,4-Dimethylphenyl)ethanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2,4-Dimethylphenyl)ethanamine (CAS 102877-07-6) is a primary amine characterized by a phenyl ring substituted with methyl groups at the 2- and 4-positions, with an ethylamine side chain. Its molecular formula is C₁₀H₁₅N, and it has a molecular weight of 149.24 g/mol . The compound exists as a liquid at room temperature, with a boiling point of 232.2°C and a density of 0.937 g/cm³ . It is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials.

准备方法

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound, 2,4-dimethylphenyl nitroethane, using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Another method involves the reductive amination of 2,4-dimethylacetophenone with ammonia or an amine in the presence of a reducing agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes use high-pressure hydrogenation reactors and catalysts such as Raney nickel or palladium on carbon to achieve efficient conversion of the starting materials to the desired amine .

化学反应分析

Types of Reactions: 1-(2,4-Dimethylphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the compound can yield the corresponding amine or alcohol, depending on the reducing agent used.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Oxidation: Imines, nitriles

Reduction: Amines, alcohols

Substitution: Alkylated or acylated derivatives

科学研究应用

1-(2,4-Dimethylphenyl)ethanamine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

作用机制

The mechanism of action of 1-(2,4-Dimethylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenethylamine backbone allows it to bind to and modulate the activity of various proteins, influencing cellular signaling pathways. The presence of the methyl groups at the 2nd and 4th positions can affect the compound’s binding affinity and selectivity for different targets.

相似化合物的比较

The structural and functional analogs of 1-(2,4-Dimethylphenyl)ethanamine include substituted aryl ethanamines with variations in aromatic substituents, chain length, and functional groups. Below is a comparative analysis:

Structural and Physical Properties

Key Differences and Implications

Aromatic Substituent Effects

Electron-Donating Groups (e.g., -CH₃, -OCH₃) :

- The methyl groups in this compound enhance lipophilicity, favoring solubility in organic solvents and membrane permeability. This property is critical in drug design for bioavailability .

- Methoxy groups (e.g., 1-(4-Methoxyphenyl)ethanamine) introduce polarity and hydrogen-bonding capacity, influencing receptor binding in medicinal chemistry .

Electron-Withdrawing Groups (e.g., -F) :

Functional Group Variations

- Phenoxy vs. Phenyl: The phenoxy group in 2-(2,4-Dimethylphenoxy)-N-methylethanamine introduces ether linkages, enhancing flexibility and enabling applications in polymer chemistry .

Hydroxyl Groups (Dopamine) :

- The 3,4-dihydroxyphenyl moiety in dopamine enables strong hydrogen bonding and redox activity, essential for its role in neurotransmission .

生物活性

1-(2,4-Dimethylphenyl)ethanamine, commonly referred to as 2,4-dimethylamphetamine, is a compound of significant interest in pharmacology due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

- Chemical Formula : C11H17N

- Molecular Weight : 165.26 g/mol

- CAS Number : 856563-12-7

The compound belongs to the class of phenethylamines and is structurally similar to amphetamines, which are known for their stimulant effects.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, primarily as a central nervous system (CNS) stimulant. Its activity can be summarized as follows:

- Stimulant Properties : The compound has been shown to increase dopamine levels in the brain, leading to enhanced alertness and potential euphoric effects.

- Potential Therapeutic Uses : Preliminary studies suggest it may have applications in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy due to its stimulant effects.

The mechanisms through which this compound exerts its biological effects include:

- Dopamine Reuptake Inhibition : Similar to other amphetamines, it may inhibit the reuptake of dopamine, increasing its availability in the synaptic cleft.

- Release of Norepinephrine : The compound may also promote the release of norepinephrine, contributing to its stimulatory effects.

Case Studies and Research Findings

- Study on Dopaminergic Activity : A study published in Molecules examined the dopaminergic activity of various phenethylamines, including this compound. The findings indicated that this compound significantly increased dopamine release in vitro compared to controls.

- Neuropharmacological Assessment : Another research effort focused on behavioral assessments in animal models. Results demonstrated that administration of this compound led to increased locomotor activity and reduced fatigue in subjects .

- Comparative Analysis with Other Stimulants : A comparative study highlighted that while this compound shares similarities with traditional amphetamines regarding stimulant effects, it exhibits a unique profile concerning side effects and duration of action .

Toxicological Considerations

While the stimulant properties are promising for therapeutic applications, toxicological assessments are crucial. Studies have indicated potential adverse effects at high doses:

- Cardiovascular Risks : Elevated heart rates and blood pressure have been reported in animal studies.

- Neurotoxicity : Long-term exposure may lead to neurotoxic effects similar to those observed with other amphetamines.

Data Table

| Property | Value |

|---|---|

| Chemical Formula | C11H17N |

| Molecular Weight | 165.26 g/mol |

| CAS Number | 856563-12-7 |

| Stimulant Classification | CNS Stimulant |

| Potential Uses | ADHD treatment, Narcolepsy |

| Toxicological Risks | Cardiovascular issues |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2,4-Dimethylphenyl)ethanamine, and how can reaction conditions be systematically varied to improve yield?

Methodological Answer: Synthesis of this compound can be optimized using reductive amination or nucleophilic substitution. For example, in analogous compounds like indolylarylsulfones, yields improved from 41% to 82% by switching from 1-(thiophen-2-yl)ethanamine to 2-(thiophen-2-yl)ethanamine as the precursor amine . Key variables to test include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance reaction homogeneity.

- Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate kinetics but risk side reactions.

- Catalyst : Palladium or nickel catalysts can facilitate hydrogenation steps in reductive amination.

- Purification : Column chromatography with silica gel or preparative HPLC ensures high purity (>95%) .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies structural motifs (e.g., aromatic protons at δ 6.8–7.2 ppm, ethylamine chain protons at δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C10H15N, exact mass 149.12 g/mol) .

- Chromatography : Reverse-phase HPLC with UV detection (λmax ~255 nm) quantifies purity and detects impurities .

- Infrared Spectroscopy (IR) : Validates functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-N at ~1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and NIOSH-approved P95 respirators to prevent inhalation or dermal exposure .

- Ventilation : Use fume hoods to maintain airborne concentrations below OSHA permissible exposure limits (PELs).

- Waste Disposal : Segregate waste in labeled containers and collaborate with certified hazardous waste handlers to avoid environmental contamination .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations, such as those using the B3LYP hybrid functional, can model:

- Electrostatic Potential Surfaces : Identify nucleophilic/electrophilic sites on the aromatic ring and amine group .

- Thermochemical Data : Predict bond dissociation energies (e.g., C-N, C-C) to assess stability under thermal stress .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction pathways in ethanol or water .

Example: For analogous compounds, DFT-derived atomization energies showed <2.4 kcal/mol deviation from experimental values .

Q. What strategies resolve contradictions in reported pharmacological activities of this compound derivatives?

Methodological Answer:

- Comparative Dose-Response Studies : Test derivatives across multiple cell lines (e.g., HEK-293, SH-SY5Y) to isolate structure-activity relationships (SAR) .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may explain divergent in vivo vs. in vitro results .

- Receptor Binding Assays : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity differences between enantiomers .

Q. How can this compound be functionalized for applications in agrochemical research?

Methodological Answer:

- Herbicidal Derivatives : Introduce sulfonyl or carbonyl groups to enhance lipid solubility, improving foliar absorption. For example, derivatives of similar compounds increased herbicide efficacy by 40% against Amaranthus retroflexus .

- Synthetic Steps :

- Field Trials : Evaluate phytotoxicity and soil half-life (t1/2) under controlled environmental conditions .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

- Purity Verification : Reanalyze samples via DSC (Differential Scanning Calorimetry) to confirm melting points (e.g., literature range: 12–15°C vs. observed 14°C) .

- Spectral Reproducibility : Re-run NMR under standardized conditions (e.g., DMSO-d6, 400 MHz) and compare with published spectra .

- Collaborative Studies : Cross-validate data with independent labs using identical synthetic and analytical protocols .

Q. Tables for Key Data

Table 1. Comparative Yields of Synthetic Routes

| Precursor Amine | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(Thiophen-2-yl)ethanamine | Ethanol | None | 41 | |

| 2-(Thiophen-2-yl)ethanamine | Ethanol | Pd/C | 82 |

Table 2. Analytical Parameters for Characterization

| Technique | Key Parameters | Application Example |

|---|---|---|

| 1H NMR | δ 2.5–3.5 ppm (ethylamine protons) | Confirm primary amine structure |

| HRMS | m/z 149.12 (M+H)+ | Verify molecular formula |

属性

IUPAC Name |

1-(2,4-dimethylphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9H,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJDRMQPKZCUNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。